molecular formula C18H22N4O5S B11314508 N-cyclohexyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

N-cyclohexyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide

Cat. No.: B11314508
M. Wt: 406.5 g/mol
InChI Key: NEHOAVWHMXXYEK-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that combines a cyclohexyl group, a dihydropyrimidine ring, and a sulfonamido benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrimidine ring through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidine intermediate is then further functionalized to introduce the sulfonamido and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (Cr

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide

InChI

InChI=1S/C18H22N4O5S/c1-11-15(17(24)21-18(25)19-11)28(26,27)22-14-10-6-5-9-13(14)16(23)20-12-7-3-2-4-8-12/h5-6,9-10,12,22H,2-4,7-8H2,1H3,(H,20,23)(H2,19,21,24,25)

InChI Key

NEHOAVWHMXXYEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

Origin of Product

United States

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